molecular formula C19H28N9O10P B1436906 DCPDG Ammonium Salt CAS No. 77710-57-7

DCPDG Ammonium Salt

Cat. No. B1436906
CAS RN: 77710-57-7
M. Wt: 573.5 g/mol
InChI Key: JZNMHBKGKVOTED-UBFOYMGKSA-N
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Description

DCPDG Ammonium Salt is a compound used for experimental and research purposes . It is a type of nucleoside analogue .


Synthesis Analysis

The synthesis of similar compounds, such as double-chain quaternary ammonium salt surfactants, involves a two-step method consisting of a proamine-ester reaction and postquaternization . The surfactants were synthesized from D (+)-glucose δ-lactone, N, N -dimethyldipropylenetriamine, and bromoalkane .


Molecular Structure Analysis

The molecular structure of similar compounds, such as double-chain quaternary ammonium salt surfactants, is influenced by the hydrophilic lipophilic balance (HLB) value, and the formation of an interfacial charge in the adsorption membrane .


Chemical Reactions Analysis

Ammonium salts undergo certain degrees of hydrolysis and thermal decomposition . The decomposition products are generally ammonia and the corresponding acids . When heated strongly, it is also accompanied by the side reaction of ammonia being oxidized by sulfuric acid to generate more complex products .


Physical And Chemical Properties Analysis

Ammonium salts are compounds composed of ammonium ions and acid anions. Many ammonium salts are white crystals and are easily soluble in water . They undergo a certain degree of hydrolysis and thermal decomposition .

Scientific Research Applications

Comprehensive Analysis of DCPDG Ammonium Salt Applications

DCPDG Ammonium Salt, a derivative of quaternary ammonium salts, has a broad spectrum of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Water Treatment: Quaternary ammonium salts, including DCPDG Ammonium Salt, are known for their excellent water solubility and efficiency in water treatment processes . They can be used to synthesize polymers that aid in the removal of contaminants from wastewater. Their cationic nature allows them to neutralize negatively charged particles in the water, facilitating their aggregation and subsequent removal.

Electrochemical Energy Storage: DCPDG Ammonium Salt variants with ether groups have shown promise in enhancing the performance of electrochemical double-layer capacitors (EDLCs) . These capacitors are crucial for a range of electronic applications, and the inclusion of DCPDG Ammonium Salt can improve capacitance and stability, which are vital for energy storage efficiency.

Surfactant Synthesis: The synthesis of double-chain quaternary ammonium salt surfactants from DCPDG Ammonium Salt has been explored for their surface activity and aggregation behavior in aqueous solutions . These surfactants exhibit excellent emulsifying properties, making them suitable for use in various industrial processes, including the production of emulsions and detergents.

Mechanism of Action

The mechanism of action of similar compounds, such as quaternary ammonium salts, is based on the destabilization of the cell membrane structure. This action breaks the cell membrane and leads to rapid cell lysis .

properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N8O10P.H3N/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30;/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30);1H3/t8-,9-,10+,11+,13+,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNMHBKGKVOTED-UBFOYMGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N9O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DCPDG Ammonium Salt

CAS RN

77710-57-7
Record name 2'-Deoxycytidylyl(3'ââ? â??5')-2'-deoxyguanosine ammonium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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